1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in the presence of dimethyl sulfoxide (DMSO) and Selectfluor. This reaction yields 1,4-disubstituted pyrazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include ethanol as a solvent and mild heating to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
1,4-dimethylpyrazole: This compound lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-ethyl-4,5-dihydro-1,4-dimethylpyrazole: This compound has a similar pyrazole ring but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C5H12Cl2N4 |
---|---|
Molekulargewicht |
199.08 g/mol |
IUPAC-Name |
(1-ethylpyrazol-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-2-9-4-5(8-6)3-7-9;;/h3-4,8H,2,6H2,1H3;2*1H |
InChI-Schlüssel |
IPRRVHIFBOUJOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.